molecular formula C12H9ClN6O B12937891 Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- CAS No. 61602-13-9

Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-

Cat. No.: B12937891
CAS No.: 61602-13-9
M. Wt: 288.69 g/mol
InChI Key: ALXKODDKOSTIEI-UHFFFAOYSA-N
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Description

N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system, which is further substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .

Chemical Reactions Analysis

N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .

Comparison with Similar Compounds

N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar ring structure but different substituents.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: An antidepressant that also contains a triazole ring but with different pharmacological properties.

Properties

CAS No.

61602-13-9

Molecular Formula

C12H9ClN6O

Molecular Weight

288.69 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide

InChI

InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20)

InChI Key

ALXKODDKOSTIEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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